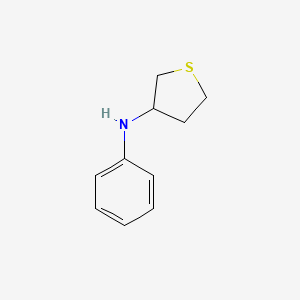

N-phenylthiolan-3-amine

Vue d'ensemble

Description

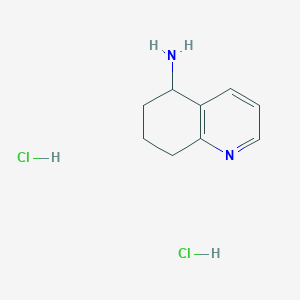

“N-phenylthiolan-3-amine” is a compound with various potential implications in scientific experiments, research, and industry. It has a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol .

Chemical Reactions Analysis

Amines, including “N-phenylthiolan-3-amine”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They have boiling points comparable to those of ethers . The physical properties of “N-phenylthiolan-3-amine” specifically are not mentioned in the search results.Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

N-phenylthiolan-3-amine: is a valuable precursor in the synthesis of bioactive molecules. Its unique structure allows for the construction of complex molecules that can serve as pharmaceuticals, agrochemicals, and natural products. The amine group in this compound provides a site for various functionalization reactions, enabling the creation of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents .

Drug Discovery

In the realm of medicinal chemistry, N-phenylthiolan-3-amine plays a crucial role in the development of new drugs. Research efforts have been directed towards designing and synthesizing novel amine-based drugs targeting various therapeutic areas, including cancer, infectious diseases, neurological disorders, and metabolic diseases .

Catalysis

The compound’s reactivity makes it an excellent candidate for use in catalysis. It can participate in catalytic transformations that are essential in the synthesis of green chemicals, contributing to sustainable technologies and environmental remediation efforts .

Material Sciences

N-phenylthiolan-3-amine: has potential applications in material sciences due to its unique electronic and optical properties. It can contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials, which are vital for organic electronics, photovoltaics, and biomaterials .

Nanotechnology

In nanotechnology, N-phenylthiolan-3-amine can be used to modify the surface of nanoparticles, enhancing their properties for various applications. This includes drug and gene delivery, where the compound can improve the efficiency and targeting of nanoparticle-based delivery systems .

Regenerative Medicine

The chemical and physical properties of N-phenylthiolan-3-amine make it a promising agent in regenerative medicine. It can be used to modify surfaces or create scaffolds that support the growth and differentiation of cells, which is essential for tissue engineering and the development of artificial organs .

Propriétés

IUPAC Name |

N-phenylthiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZHJTKDOXFXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylthiolan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)

![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)

![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)

![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)

![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)